Cas no 86168-78-7 (sermorelin)

sermorelin structure
sermorelin structure
商品名:sermorelin
CAS番号:86168-78-7
MF:C149H246N44O42S
メガワット:3357.8821721077
MDL:MFCD00076559
CID:60955
PubChem ID:16132413

sermorelin 化学的及び物理的性質

名前と識別子

    • sermorelin
    • GRF (1-29) amide (human)
    • H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
    • growth hormone releasing factor*fragment 1-29 ami
    • Sermorelin Aceta
    • Sermorelin Acetate
    • SERMORELIN, GROWTH HORMONE RELEASING FACTOR FRAGMENT 1-40 AMIDE
    • GHRH (1-29)
    • Growth Hormone Releasing Factor Fragment 1-29 amide human
    • Sermorelin [INN:BAN]
    • Somatoliberin (human pancreatic islet), 29-L-argininamide-30-de-L-glutamine-31-de-L-glutamine-32-deglycine-33-de-L-glutamic acid-34-de-L-serine-35-de-L-asparagine-36-de-L-glutamine-37-de-L-glutamic acid-38-de-L-arginine-39-deglycine-40-de-L-alanine-41-de-L-arginine-42-de-L-alanine-43-de-L-argininyl-44-de-L-leucinamide
    • Sermorelina
    • Sermorelina [Spanish]
    • Sermoreline
    • Sermoreline [French]
    • Sermorelinum
    • Sermorelinum [Latin]
    • UNII-89243S03TE
    • Somatoliberin (human pancreatic islet), 29-L-argininamide-30-de-L-glutamine-31-de-L-glutamine-32-deglycine-33-de-L-glutamic acid-34-de-L-serine-35-de-L-asparagine-36-de-L-glutamine-37-de-L-glutamic acid-38-de-L-arginine-39-deglycine-40-de-L-alanine-41-de-L-arginine-42-de-L-alanine-43-de-L-arginine-44-de-L-leucinamide- (ZCI)
    • 1-29-Human GH-RH-NH2
    • 1-29-Human GRF-NH2
    • 1: PN: WO2021160188 SEQID: 1 claimed protein
    • 2: PN: US20050203009 SEQID: 2 claimed protein
    • 2: PN: WO2023014978 SEQID: 2 claimed sequence
    • 3: PN: US20140249083 SEQID: 4 claimed protein
    • 3: PN: WO2014004934 SEQID: 3 claimed protein
    • 3: PN: WO2014131122 SEQID: 4 claimed protein
    • [1-29]-Human somatoliberin-NH2
    • Geref
    • Groliberin
    • Groliberin R
    • hGH-RH-(1-29)-NH2
    • Human growth hormone-releasing factor(1-29) amide
    • Human growth hormone-releasing hormone(1-29) amide
    • Human pancreatic somatoliberin(1-29) amide
    • Human somatoliberin-(1-29) amide
    • MeSH ID: D017337
    • Porcine growth hormone-releasing factor(1-29)-NH2
    • TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-VAL-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-SER-ARG-NH2
    • GROWTH HORMONE-RELEASING FACTOR (HUMAN)-(1-29)-PEPTIDE AMIDE RECOMBINANT
    • Tyr-Ala-D-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Asp3,(1-29)-NH2)
    • hGHRH(1-29)NH2
    • CHEBI:9118
    • SERMORELIN [WHO-DD]
    • L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-alanyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-asparaginyl-L-seryl-L-tyrosyl-L-arginyl-L-lysyl-L-valyl-L-leucylglycyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-isoleucyl-L-methionyl-L-seryl-L-argininamide
    • Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Ala2(1-29)-NH2)
    • AC-8930
    • GHRH(1-29)-NH2
    • BDBM50004966
    • Geref (TN)
    • Sermorelinum (Latin)
    • Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(GRF(1-29)-NH2)
    • H01AC04
    • V04CD03
    • GHRH(1-29)NH2
    • Somatotropin-Releasing-Hormone(1-29)Amide
    • SERMORELIN [INN]
    • 86168-78-7
    • Sermorelin (INN)
    • SERMORELIN [MI]
    • Tyr-Ala-Asp-Ala-Ile-Phe-Thr-D-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Asn8,(1-29)-NH2)
    • SCHEMBL34139
    • DTXSID70903978
    • L-Tyr-L-Ala-L-Asp-L-Ala-L-Ile-L-Phe-L-Thr-L-Asn-L-Ser-L-Tyr-L-Arg-L-Lys-L-Val-L-Leu-Gly-L-Gln-L-Leu-L-Ser-L-Ala-L-Arg-L-Lys-L-Leu-L-Leu-L-Gln-L-Asp-L-Ile-L-Met-L-Ser-L-Arg
    • GRF(1-29)NH2
    • SERMORELIN [VANDF]
    • DTXCID301331916
    • 89243S03TE
    • Growth Hormone-Releasing Factor(1-29)Amide
    • EX-A5534
    • YADAIFTNSYRKVLGQLSARKLLQDIMSR
    • MDL: MFCD00076559
    • インチ: 1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1
    • InChIKey: WGWPRVFKDLAUQJ-MITYVQBRSA-N
    • ほほえんだ: [C@H](C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N)CCCNC(N)=N)CC1C=CC(O)=CC=1)(NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](N)CC1C=CC(O)=CC=1)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 3356.822054g/mol
  • ひょうめんでんか: 0
  • XLogP3: -12.1
  • 水素結合ドナー数: 52
  • 水素結合受容体数: 49
  • 回転可能化学結合数: 118
  • どういたいしつりょう: 3355.818699g/mol
  • 単一同位体質量: 3355.818699g/mol
  • 水素結合トポロジー分子極性表面積: 1470Ų
  • 重原子数: 236
  • 複雑さ: 7640
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 31
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 1001

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.45
  • 屈折率: 1.649
  • PSA: 1472.20000
  • LogP: 5.07090
  • ひせんこうど: D20 -63.1° (c = 1 in 30% acetic acid)
  • ようかいせい: 未確定

sermorelin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S73910-1mg
Sermorelin
86168-78-7
1mg
¥876.0 2021-09-07
eNovation Chemicals LLC
D663487-120mg
Sermorelin acetate salt
86168-78-7 98%
120mg
$265 2024-05-24
DC Chemicals
DC10321-1 g
Sermorelin
86168-78-7 >98%
1g
$2200.0 2022-02-28
LKT Labs
S1969-10 mg
Sermorelin Acetate
86168-78-7 ≥95%
10mg
$1,281.80 2023-07-10
S e l l e c k ZHONG GUO
P1128-5mg
Sermorelin
86168-78-7
5mg
¥1875.53 2022-04-26
DC Chemicals
DC10321-100mg
Sermorelin
86168-78-7 >98%
100mg
$550.0 2023-09-15
eNovation Chemicals LLC
D663487-250mg
Sermorelin acetate salt
86168-78-7 98%
250mg
$325 2024-05-24
LKT Labs
S1969-10mg
Sermorelin Acetate
86168-78-7 ≥95%
10mg
$1345.90 2024-05-21
A2B Chem LLC
AX45185-1mg
GRF (1-29) amide (human) acetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 acetate salt
86168-78-7 >96%
1mg
$274.00 2024-04-19
eNovation Chemicals LLC
D663487-250mg
Sermorelin acetate salt
86168-78-7 98%
250mg
$325 2025-02-26

sermorelin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydroxylamine Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  15 min, pH 7.5, 20 °C
リファレンス
Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase
Wu, Bian; et al, ACS Catalysis, 2016, 6(8), 5405-5414

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water ;  overnight, 37 °C
1.2 Reagents: Trifluoroacetic acid ,  Triisopropylsilane ,  Water ;  15 min, rt
リファレンス
Chemical synthesis of proteins with base-labile post-translational modifications enabled by a Boc-SPPS based general strategy towards peptide C-terminal salicylaldehyde esters
Ma, Wenjie; et al, Angewandte Chemie, 2023, 62(1),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ,  1,1-Dimethylethyl N-[[4-(2-amino-2-oxoethoxy)phenyl](4-methylphenyl)methyl]carba… (resin-bound) Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.2 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.4 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.6 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.8 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.10 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.11 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.12 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.13 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.14 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.15 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  30 s, rt; 12 min, rt
1.16 Reagents: Hydrofluoric acid Solvents: p-Cresol ;  1 h, 0 °C
リファレンス
Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis
Deng, Fang-Kun; et al, Journal of Peptide Science, 2010, 16(10), 545-550

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: L-Argininamide Catalysts: Serine carboxypeptidase
リファレンス
Carboxypeptidase mediated C-terminal amidation of polypeptide acids
Aasmul-Olsen, Stig; et al, Biomedica Biochimica Acta, 1991, 50(10-11),

sermorelin Raw materials

sermorelin Preparation Products

sermorelin 関連文献

sermorelinに関する追加情報

Recent Advances in Sermorelin (86168-78-7) Research: A Comprehensive Review

Sermorelin (CAS: 86168-78-7), a synthetic peptide analog of growth hormone-releasing hormone (GHRH), has garnered significant attention in recent years due to its potential therapeutic applications in growth hormone deficiency (GHD) and age-related metabolic disorders. This research brief synthesizes the latest findings on sermorelin, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in the field of chemical biology and medicine.

Recent studies have elucidated the precise binding interactions between sermorelin and the GHRH receptor (GHRHR), revealing its role in stimulating pituitary somatotrophs to release endogenous growth hormone (GH). Structural analyses using X-ray crystallography and NMR spectroscopy have confirmed that sermorelin's 29-amino acid sequence (corresponding to the 1-29 fragment of GHRH) retains high affinity for GHRHR while exhibiting improved metabolic stability compared to native GHRH.

Clinical trials conducted in 2023-2024 demonstrate sermorelin's efficacy in pediatric GHD, with a phase III study showing a 78% response rate in achieving normalized growth velocity. Notably, the peptide's pulsatile administration protocol (typically 1-2 μg/kg subcutaneous injections at bedtime) appears crucial for mimicking physiological GH secretion patterns. Pharmacokinetic studies reveal sermorelin's plasma half-life of approximately 15-20 minutes, necessitating its classification as a short-acting GH secretagogue.

Emerging research highlights sermorelin's potential beyond traditional GHD treatment. Preclinical models suggest neuroprotective effects in Alzheimer's disease through GH/IGF-1 mediated pathways, while ongoing trials investigate its application in muscle wasting disorders. However, recent safety analyses emphasize the need for careful monitoring of glucose metabolism, as sermorelin may exacerbate insulin resistance in predisposed individuals.

The manufacturing landscape for sermorelin has evolved significantly, with improved solid-phase peptide synthesis (SPPS) techniques yielding higher purity batches (≥98% by HPLC). Analytical methods including LC-MS and capillary electrophoresis have been optimized for quality control of the 86168-78-7 compound, addressing previous concerns about batch-to-batch variability in commercial preparations.

Future research directions include the development of sermorelin analogs with extended half-lives through PEGylation or lipid conjugation strategies, as well as combination therapies with ghrelin agonists for synergistic GH release. The peptide's role in longevity medicine continues to be debated, with conflicting data from recent primate studies regarding lifespan extension effects.

In conclusion, sermorelin (86168-78-7) remains a valuable tool for both clinical management of GH disorders and basic research into somatotropic axis regulation. The accumulating evidence supports its favorable safety profile compared to direct GH replacement, though optimal dosing regimens and long-term effects in adult populations require further investigation through rigorously controlled trials.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86168-78-7)sermorelin
A1234077
清らかである:99%/99%
はかる:1mg/5mg
価格 ($):184/646
atkchemica
(CAS:86168-78-7)sermorelin
CL4757
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ